2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride
Overview
Description
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O. It is a hydrochloride salt form of 2-methyl-N-[2-(methylamino)ethyl]propanamide, which is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of action
Amides can act as both acids and bases due to the presence of both a carbonyl group and a nitrogen atom . This dual reactivity can enable them to interact with various biological targets.
Biochemical pathways
Without specific information on “2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride”, it’s difficult to say which biochemical pathways it might affect. Amides can participate in a variety of biochemical reactions, including hydrolysis and condensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride typically involves the reaction of 2-methylpropanoyl chloride with N-methyl-2-aminoethanol in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using techniques such as crystallization or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amides or amines.
Scientific Research Applications
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-aminoethanol: A related compound with similar chemical properties.
2-methylpropanamide: Another amide with a similar structure but different functional groups.
N-methylpropanamide: A compound with a similar amide linkage but different substituents.
Uniqueness
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[2-(methylamino)ethyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-4-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIJDEDKEWYMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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